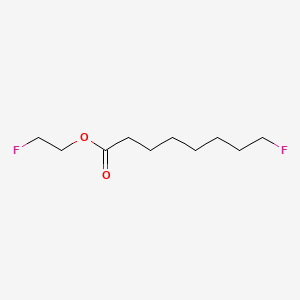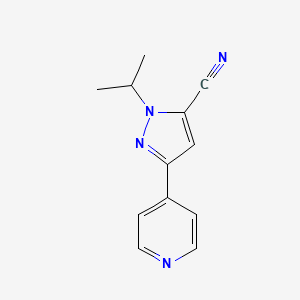
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-fluoro-, (2-fluoroethyl) ester typically involves the esterification of 8-fluorooctanoic acid with 2-fluoroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
8-Fluorooctanoic acid+2-FluoroethanolH2SO4Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as acidic ion-exchange resins can also be employed to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 8-fluorooctanoic acid and 2-fluoroethanol.
Reduction: Reduction reactions involving this ester can lead to the formation of alcohols. For example, using lithium aluminum hydride (LiAlH4) as a reducing agent can convert the ester into the corresponding alcohols.
Substitution: The fluorine atoms in the ester can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 8-Fluorooctanoic acid and 2-fluoroethanol.
Reduction: 8-Fluorooctanol and 2-fluoroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, which can alter their reactivity and stability.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds’ interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism by which octanoic acid, 8-fluoro-, (2-fluoroethyl) ester exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid, ethyl ester: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
8-Fluorooctanoic acid: The parent acid of the ester, which can undergo similar reactions but lacks the ester functionality.
2-Fluoroethyl acetate: Another fluorinated ester, but with a different carbon chain length and structure.
Uniqueness
Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester is unique due to the presence of two fluorine atoms, which can significantly influence its chemical behavior and interactions with biological systems. The fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
332-94-5 |
|---|---|
Molecular Formula |
C10H18F2O2 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-fluoroethyl 8-fluorooctanoate |
InChI |
InChI=1S/C10H18F2O2/c11-7-5-3-1-2-4-6-10(13)14-9-8-12/h1-9H2 |
InChI Key |
GLVASOHGDUAMMM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)OCCF)CCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)

![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)

![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)



![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)




